molecular formula C24H19N3O3 B11191497 2-Amino-1'-methyl-2',5-dioxo-7-phenyl-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile

2-Amino-1'-methyl-2',5-dioxo-7-phenyl-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile

Cat. No.: B11191497
M. Wt: 397.4 g/mol
InChI Key: URXSNVOBLAJXOA-UHFFFAOYSA-N
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Description

2-Amino-1’-methyl-2’,5-dioxo-7-phenyl-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carbonitrile is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1’-methyl-2’,5-dioxo-7-phenyl-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carbonitrile typically involves multi-step reactions. One common method includes the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and tetrahydropyrimido-pyrimidine-diones in the presence of triethylamine . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1’-methyl-2’,5-dioxo-7-phenyl-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

2-Amino-1’-methyl-2’,5-dioxo-7-phenyl-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-1’-methyl-2’,5-dioxo-7-phenyl-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-1’-methyl-2’,5-dioxo-7-phenyl-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carbonitrile stands out due to its unique spiro structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C24H19N3O3

Molecular Weight

397.4 g/mol

IUPAC Name

2-amino-1'-methyl-2',5-dioxo-7-phenylspiro[7,8-dihydro-6H-chromene-4,3'-indole]-3-carbonitrile

InChI

InChI=1S/C24H19N3O3/c1-27-18-10-6-5-9-16(18)24(23(27)29)17(13-25)22(26)30-20-12-15(11-19(28)21(20)24)14-7-3-2-4-8-14/h2-10,15H,11-12,26H2,1H3

InChI Key

URXSNVOBLAJXOA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C3(C1=O)C(=C(OC4=C3C(=O)CC(C4)C5=CC=CC=C5)N)C#N

Origin of Product

United States

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